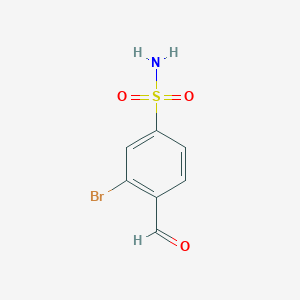

3-Bromo-4-formylbenzene-1-sulfonamide

Description

Contextualization of Substituted Benzenesulfonamides in Contemporary Chemical Research

Substituted benzenesulfonamides are a prominent class of compounds, renowned for their wide spectrum of pharmacological activities. nih.govajchem-b.com Historically significant as the foundation for sulfa drugs, the first class of synthetic antimicrobial agents, their role has expanded dramatically over the decades. ajchem-b.comnih.gov In modern chemical research, these compounds are actively investigated for a plethora of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antidiabetic agents. ajchem-b.comtandfonline.com Their prevalence in medicinal chemistry can be attributed to the sulfonamide group's ability to act as a bioisostere for other functional groups like carboxylates or amides, enabling it to interact with a variety of biological targets. nih.gov The synthetic accessibility and the ease with which the benzene (B151609) ring can be functionalized allow for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov

Significance of the Formyl and Bromo Functionalities within Aryl Scaffolds

The chemical behavior of an aryl scaffold is profoundly influenced by its substituents. The formyl (-CHO) and bromo (-Br) groups, present in 3-Bromo-4-formylbenzene-1-sulfonamide, are particularly significant in organic synthesis and medicinal chemistry.

The formyl group is a versatile functional group that serves as a key synthetic handle. Its aldehyde reactivity allows for a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. Furthermore, the formyl group is crucial for the synthesis of Schiff bases and hydrazones, which are important classes of compounds in coordination chemistry and have shown a range of biological activities.

The bromo group , a halogen substituent, imparts distinct electronic and steric properties to the aryl ring. As an electron-withdrawing group, it influences the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. Crucially, the bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This synthetic utility allows for the straightforward introduction of diverse molecular fragments, making bromo-substituted arenes valuable intermediates in the synthesis of complex organic molecules.

Rationale for Comprehensive Investigation of this compound

The specific arrangement of the sulfonamide, bromo, and formyl groups in this compound provides a strong rationale for its detailed investigation. The compound serves as a trifunctional intermediate, offering multiple sites for chemical modification. The formyl group at the 4-position and the bromo group at the 3-position, ortho to the formyl group, create a unique electronic and steric environment.

This substitution pattern suggests several avenues for research. The aldehyde can be used to synthesize a variety of derivatives, while the bromine atom can be a site for cross-coupling reactions to introduce further complexity. The interplay between the electron-withdrawing sulfonamide and bromo groups, and the directing effect of the formyl group, makes this molecule a valuable tool for synthesizing novel heterocyclic compounds and other complex molecular architectures. From a medicinal chemistry perspective, the combination of the established pharmacophore of the benzenesulfonamide (B165840) with the reactive and modifiable bromo and formyl groups makes it an attractive starting point for the development of new therapeutic agents.

Overview of Current Research Trajectories in Sulfonamide Chemistry

Current research in sulfonamide chemistry is highly dynamic and multifaceted. A significant trend is the development of sulfonamide derivatives as inhibitors of specific enzymes, such as carbonic anhydrases, which are implicated in diseases like glaucoma and cancer. ajchem-b.comrsc.org There is also a strong focus on designing novel sulfonamides with enhanced antimicrobial activity to combat the growing threat of antibiotic resistance. tandfonline.comtandfonline.comresearchgate.net

Another major research trajectory involves the incorporation of the sulfonamide moiety into hybrid molecules, where it is combined with other pharmacologically active scaffolds to create compounds with dual or synergistic modes of action. tandfonline.com The synthesis of metal complexes of sulfonamide derivatives is also an expanding area of research, with these complexes often exhibiting enhanced biological activities compared to the parent sulfonamide. tandfonline.comscilit.com Furthermore, advancements in synthetic methodologies are enabling the more efficient and diverse synthesis of sulfonamide derivatives, facilitating the exploration of a wider chemical space in the quest for new drugs and functional materials. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-formylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-4H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEFKIYZMOCLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Formylbenzene 1 Sulfonamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3-Bromo-4-formylbenzene-1-sulfonamide reveals three primary disconnection points, leading to distinct synthetic strategies. These approaches involve the sequential introduction of the bromo, formyl, and sulfonamide functionalities onto a benzene (B151609) ring.

Bromination Strategies from 4-Formylbenzenesulfonamide Derivatives

This strategy commences with the commercially available or synthetically accessible 4-formylbenzenesulfonamide. The key step is the regioselective bromination of the aromatic ring at the position ortho to the formyl group and meta to the sulfonamide group. The directing effects of both substituents must be considered to achieve the desired 3-bromo isomer. The electron-withdrawing nature of both the formyl and sulfonamide groups deactivates the aromatic ring, necessitating carefully chosen brominating agents and reaction conditions to ensure efficient and selective bromination.

Key Precursor:

4-Formylbenzenesulfonamide

Formylation Approaches for Bromobenzenesulfonamide Derivatives

An alternative retrosynthetic route begins with a bromobenzenesulfonamide precursor. In this approach, the challenge lies in the selective introduction of a formyl group at the para position relative to the sulfonamide group. The Vilsmeier-Haack reaction is a prominent method for formylating electron-rich aromatic compounds and can be adapted for this transformation, although the deactivating nature of the existing substituents requires optimization of the reaction conditions. nrochemistry.commychemblog.comchemistrysteps.comorganic-chemistry.org

Key Precursor:

3-Bromobenzene-1-sulfonamide nih.gov

Sulfonamidation Pathways from Brominated Benzaldehyde (B42025) Precursors

The third primary synthetic route involves the initial preparation of a brominated benzaldehyde derivative, followed by the introduction of the sulfonamide group. This pathway typically proceeds via chlorosulfonylation of the bromobenzaldehyde, followed by amination of the resulting sulfonyl chloride. The regioselectivity of the initial bromination and subsequent chlorosulfonylation are critical steps in this sequence.

Key Precursors:

3-Bromo-4-formylbenzonitrile nih.gov

4-Fluorobenzaldehyde google.com

Detailed Synthetic Pathways and Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the careful selection and optimization of reaction conditions for each of the key transformations identified in the retrosynthetic analysis.

Selective Bromination Conditions (e.g., Brominating Agents, Solvents, Temperature Control)

The bromination of activated and deactivated aromatic rings can be achieved using various reagents and conditions. For the bromination of 4-formylbenzenesulfonamide, where the ring is deactivated, stronger brominating conditions may be required. N-Bromosuccinimide (NBS) is a versatile brominating agent that can be used for electrophilic aromatic bromination, often in the presence of a catalyst or in a polar solvent to enhance its reactivity. missouri.eduorganic-chemistry.orgwikipedia.orgresearchgate.net

| Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Key Considerations |

| N-Bromosuccinimide (NBS) | Acetic Acid | None | 25-80 | Moderate reactivity, requires optimization for deactivated substrates. |

| N-Bromosuccinimide (NBS) | Dichloromethane | LiClO4-SiO2 | Room Temperature | Enhanced reactivity and selectivity. researchgate.net |

| Bromine | Acetic Acid | None | 25-50 | Strong brominating agent, may lead to over-bromination if not controlled. |

| Sodium Bromide / Sodium Hypochlorite | Dichloromethane / Water | Hydrochloric Acid | 20-25 | In situ generation of bromine, milder conditions. google.com |

For instance, the bromination of a related compound, 4-fluoronitrobenzene, has been successfully achieved with high yield using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetic acid. researchgate.net This suggests that similar N-bromo compounds could be effective for the bromination of 4-formylbenzenesulfonamide.

Introduction of the Formyl Group (e.g., Vilsmeier-Haack Reaction, Reduction of Nitriles)

The introduction of a formyl group onto a bromobenzenesulfonamide derivative can be effectively carried out using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), to formylate electron-rich aromatic rings. nrochemistry.commychemblog.comchemistrysteps.comorganic-chemistry.org Although the bromobenzenesulfonamide ring is deactivated, the reaction can be driven to completion with appropriate temperature control and reaction times.

Vilsmeier-Haack Reaction Conditions:

| Reagents | Solvent | Temperature (°C) | Work-up |

| POCl3, DMF | Dichloromethane or neat | 0 to reflux | Aqueous sodium acetate or sodium bicarbonate |

An alternative method for introducing the formyl group is through the reduction of a nitrile. For example, 3-bromo-4-cyanobenzene-1-sulfonamide can be reduced to the corresponding aldehyde. A patented process for a similar transformation involves the reaction of 3-bromo-4-fluoro-benzonitrile with formic acid in the presence of a Raney nickel catalyst to yield 3-bromo-4-fluorobenzaldehyde. google.com This method could be adapted for the synthesis of this compound from the corresponding nitrile precursor.

Reduction of Nitrile Conditions:

| Reducing Agent | Solvent | Catalyst | Temperature (°C) |

| Formic Acid | Formic Acid | Raney Nickel | 80-90 |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF | None | -78 to 0 |

Sulfonamide Moiety Formation via Amidation of Sulfonyl Chlorides

The classical and most prevalent method for the formation of the sulfonamide functional group is the reaction of a sulfonyl chloride with an amine. nih.govresearchgate.net In the context of this compound, this involves the reaction of 3-bromo-4-formylbenzene-1-sulfonyl chloride with ammonia or a protected ammonia equivalent. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. researchgate.net

The reactivity of the sulfonyl chloride is a key factor in this transformation. The presence of the electron-withdrawing bromo and formyl groups on the benzene ring enhances the electrophilicity of the sulfonyl chloride, facilitating the nucleophilic attack by the amine. While aliphatic amines generally react readily to provide high yields of the corresponding sulfonamide, aromatic amines often necessitate elevated temperatures and longer reaction times to achieve satisfactory conversion. researchgate.net

A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrogen chloride byproduct, driving the reaction to completion. uniba.it The choice of base and solvent can significantly influence the reaction rate and the formation of byproducts. For instance, in some cases, the use of an excess of the reacting amine can serve as both the nucleophile and the base. uniba.it

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include temperature, reaction time, solvent, and the stoichiometry of reactants and reagents.

Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | 0 to rt | 12 | 66 |

| 2 | Acetonitrile | rt | 12 | <20 |

| 3 | Tetrahydrofuran | rt | 12 | <20 |

| 4 | Ethyl Acetate | rt | 12 | <20 |

| 5 | Dichloromethane | 25 | 12 | 60 |

Note: This table is a generalized representation based on common optimization studies for sulfonamide synthesis and may not reflect the exact conditions for this compound.

For the amidation of sulfonyl chlorides, dichloromethane is often a suitable solvent. nih.gov Temperature control is also critical; while lower temperatures can reduce the formation of side products, they may also lead to slower reaction rates. nih.gov Finding the optimal balance is key. The stoichiometry of the amine and base is another important factor. Using a slight excess of the amine can help to ensure complete consumption of the sulfonyl chloride.

Application of Green Chemistry Principles in Synthesis

The application of green chemistry principles in the synthesis of this compound is aimed at reducing the environmental impact of the manufacturing process. tandfonline.com This involves a focus on areas such as solvent selection, catalyst efficiency, and waste minimization. tandfonline.comingentaconnect.com

Solvent Selection and Minimization Strategies

The choice of solvent is a critical aspect of green synthesis. Traditional syntheses of sulfonamides often utilize hazardous and volatile organic compounds (VOCs) like dichloromethane and dioxane. uniba.it Green chemistry encourages the use of more environmentally benign solvents. Recent research has explored the use of sustainable solvents such as water, ethanol, glycerol, and deep eutectic solvents (DESs) for sulfonamide synthesis. uniba.itresearchgate.net For example, a method has been developed for synthesizing sulfonamides in good to excellent yields in water, ethanol, and a choline chloride/glycerol deep eutectic solvent. researchgate.net These alternative solvents reduce the environmental footprint and potential health hazards associated with traditional solvents. Minimizing the volume of solvent used, or even conducting the reaction under solvent-free conditions, further enhances the greenness of the process.

Development of Efficient and Recyclable Catalytic Systems (e.g., Copper-based Catalysts)

The development of efficient and recyclable catalytic systems is a cornerstone of green chemistry. nih.govacs.org Copper-based catalysts have emerged as promising options for sulfonamide synthesis due to their low cost and lower toxicity compared to other transition metals. acs.org Copper(II) catalysts have been successfully used to promote the coupling of aryl boronic acids, sulfur dioxide, and amines to directly synthesize sulfonamides. acs.org This approach avoids the pre-functionalization required in traditional methods. Furthermore, the development of heterogeneous catalysts, such as nano-Ru/Fe3O4, allows for easy separation and recycling of the catalyst, which is both economically and environmentally advantageous. acs.org

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are a key goal of green chemistry as they minimize the generation of waste. Traditional sulfonamide synthesis from sulfonyl chlorides has a moderate atom economy due to the formation of hydrochloride byproducts. Newer synthetic strategies aim to improve atom economy. For instance, catalytic methods that directly couple amines, a sulfur dioxide source, and an aryl precursor can have a higher atom economy. nih.govacs.org Waste minimization also involves reducing the use of stoichiometric reagents and auxiliary substances, and designing processes that produce less hazardous waste.

Scalability and Industrial Production Considerations for Target Compound

The scalability of a synthetic route is a critical factor for the industrial production of this compound. A process that is efficient on a laboratory scale may not be feasible for large-scale manufacturing. Key considerations for industrial production include the cost and availability of starting materials, the safety of the process, the robustness and reproducibility of the reaction, and the ease of purification of the final product.

For this compound, the traditional route involving the chlorosulfonation of 2-bromobenzaldehyde followed by amidation is a well-established and potentially scalable method. However, the use of hazardous reagents like chlorosulfonic acid requires specialized equipment and stringent safety protocols.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-4-formylbenzene-1-sulfonyl chloride |

| Pyridine |

| Triethylamine |

| Dichloromethane |

| Acetonitrile |

| Tetrahydrofuran |

| Ethyl Acetate |

| Ethanol |

| Glycerol |

| Choline chloride |

| 2-bromobenzaldehyde |

| Chlorosulfonic acid |

Reaction Chemistry and Derivatization of 3 Bromo 4 Formylbenzene 1 Sulfonamide

Reactivity of the Formyl Group

The aldehyde (formyl) group is a highly reactive functional group known for its participation in oxidation, reduction, and nucleophilic addition reactions.

The formyl group of 3-Bromo-4-formylbenzene-1-sulfonamide can be readily oxidized to a carboxylic acid, a transformation fundamental in organic synthesis. This conversion is typically achieved using strong oxidizing agents. For instance, benzaldehyde (B42025) derivatives bearing electron-withdrawing groups exhibit high reactivity and can be almost quantitatively converted into their corresponding carboxylic acids. researchgate.net A common and efficient method involves using 30% hydrogen peroxide (H₂O₂) with a sulfonic acid resin, such as Amberlyst 15, acting as a recyclable catalyst. researchgate.net Other classical oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are also effective for this transformation. The resulting product is 3-Bromo-4-carboxybenzene-1-sulfonamide, which can serve as a precursor for other derivatives like esters and amides.

| Reaction | Reagents & Conditions | Product |

| Oxidation | 30% Hydrogen Peroxide, Sulfonic acid resin (catalyst), elevated temperature. | 3-Bromo-4-carboxybenzene-1-sulfonamide |

The formyl group is susceptible to reduction to form either a primary alcohol (a hydroxymethyl group) or, under more vigorous conditions, a methyl group. The reduction to a hydroxymethyl derivative is commonly performed using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. For more comprehensive reductions of carboxylic acid derivatives, the more reactive lithium aluminum hydride (LAH) is often employed, which readily reduces aldehydes to primary alcohols. msu.edu This reaction yields 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide.

Complete reduction of the formyl group to a methyl group requires harsher conditions, typically achieved through methods like the Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc-mercury amalgam in concentrated hydrochloric acid) reductions. These methods convert the carbonyl into a methylene (B1212753) (-CH₂) group, yielding 3-Bromo-4-methylbenzene-1-sulfonamide.

| Reaction | Reagents & Conditions | Product |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄), Methanol/Ethanol, Room temperature. | 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide |

| Reduction to Alkane | Hydrazine (B178648) (H₂NNH₂), Potassium Hydroxide (KOH), high temperature (Wolff-Kishner). | 3-Bromo-4-methylbenzene-1-sulfonamide |

The electrophilic carbon of the formyl group is a prime target for nucleophiles. A prominent example is the condensation reaction with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, often catalyzed by a trace amount of acid. nih.gov The synthesis of sulfonamide Schiff base derivatives is a well-established method for producing compounds with significant biological applications. nih.govijpsdronline.comnih.gov In the case of this compound, reaction with a generic primary amine (R-NH₂) would yield the corresponding N-(3-bromo-4-sulfamoylbenzylidene)amine derivative.

| Reaction | Reagents & Conditions | Product Class |

| Schiff Base Formation | Primary Amine (R-NH₂), Ethanol (solvent), Acid catalyst (e.g., acetic acid), Reflux. | N-(3-bromo-4-sulfamoylbenzylidene)amine |

Transformations Involving the Bromine Atom

The bromine atom attached to the aromatic ring serves as a leaving group in various substitution reactions and is an ideal handle for transition metal-catalyzed cross-coupling reactions.

Aryl halides are typically resistant to nucleophilic substitution, but the reaction is facilitated when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.compressbooks.publibretexts.org In this compound, the powerful electron-withdrawing sulfonamide and formyl groups activate the ring towards nucleophilic aromatic substitution (NAS). The sulfonamide group, being ortho to the bromine atom, is particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org This allows the bromine to be displaced by a variety of strong nucleophiles, such as amines, thiols, and alkoxides, to generate a range of substituted derivatives. masterorganicchemistry.com

| Reaction | Nucleophile | Product Class |

| Nucleophilic Aromatic Substitution | Amines (R₂NH), Thiols (RSH), Alkoxides (RO⁻) | 3-Amino/Thio/Alkoxy-4-formylbenzene-1-sulfonamide derivatives |

The carbon-bromine bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This method is highly versatile and tolerant of many functional groups, making it suitable for coupling this compound with various aryl, heteroaryl, or alkyl boronic acids. nih.govnih.gov

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. nih.govbeilstein-journals.orgorganic-chemistry.org This allows for the introduction of a vinyl group at the 3-position of the benzene (B151609) ring, leading to the formation of a substituted styrene (B11656) derivative. The reaction conditions can be optimized based on the specific aryl bromide and alkene partners. nih.gov

Sonogashira Reaction : This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for synthesizing arylalkynes and could be used to introduce an alkynyl substituent onto the this compound scaffold. researchgate.net

| Reaction | Coupling Partner | Catalyst System | Product Class |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl/Alkyl-4-formylbenzene-1-sulfonamide |

| Heck | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | 3-Vinyl-4-formylbenzene-1-sulfonamide derivatives |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | 3-Alkynyl-4-formylbenzene-1-sulfonamide |

Functional Group Modifications of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) is a key site for derivatization, offering opportunities to introduce a wide array of functionalities through reactions at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The acidic proton of the sulfonamide nitrogen can be readily substituted through N-alkylation and N-acylation reactions. These modifications are fundamental in medicinal chemistry for modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using various alkylating agents under basic conditions. The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions with the formyl group. Common alkylating agents include alkyl halides and sulfates. For instance, reaction with methyl iodide in the presence of a mild base like potassium carbonate can yield the corresponding N-methylated sulfonamide. The reaction's progress can be monitored by techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry.

N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This transformation is typically carried out using acyl chlorides or anhydrides in the presence of a base. N-acylsulfonamides are of significant interest as they can act as bioisosteres of carboxylic acids. The electron-withdrawing nature of the acyl group enhances the acidity of the remaining N-H proton, influencing its hydrogen bonding capabilities.

| Reagent | Product | Reaction Type |

|---|---|---|

| Methyl Iodide (CH₃I) | 3-Bromo-4-formyl-N-methylbenzene-1-sulfonamide | N-Alkylation |

| Acetyl Chloride (CH₃COCl) | N-acetyl-3-bromo-4-formylbenzene-1-sulfonamide | N-Acylation |

| Benzyl Bromide (C₆H₅CH₂Br) | N-benzyl-3-bromo-4-formylbenzene-1-sulfonamide | N-Alkylation |

Hydrogen Bonding Interactions and Anion Recognition Studies

The sulfonamide moiety is a potent hydrogen bond donor, a property that is central to its role in molecular recognition and as a pharmacophore. The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors.

The N-H protons of the sulfonamide can form strong hydrogen bonds with various acceptors. These interactions are critical in the binding of sulfonamide-based drugs to their protein targets. The presence of the electron-withdrawing bromo and formyl groups on the benzene ring increases the acidity of the sulfonamide N-H protons, thereby enhancing their hydrogen bond donating strength.

Recent research has focused on the use of sulfonamide-containing molecules as receptors for anion recognition. The ability of the sulfonamide group to engage in hydrogen bonding makes it an effective motif for binding and sensing anionic species. Studies have shown that sulfonamide-based receptors can form stable complexes with anions such as chloride, bromide, and nitrate (B79036) through hydrogen bonding interactions. The strength and selectivity of this binding can be tuned by modifying the substitution pattern on the aromatic ring. While specific anion recognition studies on this compound have not been extensively reported, the structural motifs present suggest its potential as a scaffold for the design of new anion sensors.

Stereoselective Derivatization and Introduction of Chirality

The planar structure of this compound makes it an achiral molecule. However, chirality can be introduced through stereoselective reactions, particularly at the formyl group.

One common strategy is the reaction of the aldehyde with a chiral nucleophile or in the presence of a chiral catalyst to produce enantiomerically enriched or pure products. For example, the addition of a chiral organometallic reagent to the aldehyde can lead to the formation of a chiral secondary alcohol.

Another approach involves the use of chiral derivatizing agents. These are chiral molecules that react with the substrate to form a mixture of diastereomers, which can then be separated. For instance, reaction with a chiral amine can form a chiral imine, or reaction with a chiral hydrazine can yield a chiral hydrazone. The introduction of a chiral center is a critical step in the development of many pharmaceutical agents, as different enantiomers can exhibit distinct biological activities. While specific examples of stereoselective derivatization of this compound are not widespread in the literature, the principles of asymmetric synthesis are directly applicable to this versatile building block.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, connectivity, and dynamic processes.

The ¹H NMR spectrum of 3-Bromo-4-formylbenzene-1-sulfonamide provides critical information about the electronic environment of the protons. The spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the sulfonamide protons.

The aromatic region would display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The aldehyde proton (CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the sulfonamide group (-SO₂NH₂) are also anticipated to produce a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The expected assignments for the aromatic protons are based on the electronic effects of the substituents. The electron-withdrawing nature of the formyl and sulfonamide groups, along with the inductive effect of the bromine atom, dictates the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 | Doublet (d) | ~2.0 |

| H-5 | ~8.0 | Doublet of doublets (dd) | ~8.0, 2.0 |

| H-6 | ~7.9 | Doublet (d) | ~8.0 |

| CHO | ~10.0 | Singlet (s) | - |

| NH₂ | Variable (e.g., 7.5) | Broad Singlet (br s) | - |

Note: Predicted values are based on typical substituent effects in substituted benzene rings. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the 185-195 ppm region. The aromatic carbons will resonate in the 120-150 ppm range. The specific chemical shifts are influenced by the attached substituents. The carbon atom bonded to the bromine (C-3) will have its chemical shift influenced by the heavy atom effect. The carbons attached to the electron-withdrawing sulfonamide (C-1) and formyl (C-4) groups will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 |

| C-1 (C-SO₂NH₂) | ~145 |

| C-2 | ~135 |

| C-3 (C-Br) | ~125 |

| C-4 (C-CHO) | ~138 |

| C-5 | ~130 |

| C-6 | ~128 |

Note: Predicted values are based on standard increments for substituted benzene derivatives. Actual experimental values may vary.

While 1D NMR provides essential data, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons (H-5 and H-6), confirming their connectivity. The lack of a cross-peak between H-2 and other ring protons would confirm its isolated position relative to the other protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link each aromatic proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6) and the aldehyde proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). columbia.edu HMBC is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the aldehyde proton to C-4 and C-5, and from the H-2 proton to C-1, C-3, and the aldehyde carbon, thereby confirming the substitution pattern on the aromatic ring.

The choice of solvent can significantly influence NMR spectra, primarily by affecting the chemical shifts of protons involved in hydrogen bonding, such as those of the sulfonamide (NH₂) group. researchcommons.orgunn.edu.ng In aprotic, non-polar solvents like deuterated chloroform (CDCl₃), NH₂ protons may appear as a relatively sharp signal, whereas in polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the signal often shifts downfield and becomes broader due to slower exchange and stronger hydrogen bonding with the solvent. unn.edu.ng Aromatic proton signals can also experience minor shifts due to changes in solvent polarity and aromatic solvent-induced shifts (ASIS). unn.edu.ng

Tautomerism, the equilibrium between two interconverting structural isomers, is a potential consideration for molecules with functional groups like aldehydes. frontiersin.org For this compound, keto-enol tautomerism could theoretically occur, involving the aldehyde group to form an enol. However, for simple aromatic aldehydes, the keto form is overwhelmingly more stable, and the enol tautomer is typically not observed under standard NMR conditions. Therefore, its effect on the NMR spectrum is generally considered negligible.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

The most prominent and diagnostic peaks are those from the sulfonamide and aldehyde moieties. The sulfonamide group gives rise to two strong, distinct stretching bands for the S=O bonds, typically found in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The N-H stretching vibrations of the primary sulfonamide appear as two bands in the 3400-3200 cm⁻¹ region.

The aldehyde group is characterized by a strong C=O stretching vibration, which is expected to appear around 1710-1685 cm⁻¹ for aromatic aldehydes. The C-H stretch of the aldehyde proton is also characteristic, often appearing as a pair of weak to medium bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | -SO₂NH₂ | 3400 - 3200 | Medium |

| C-H Aromatic Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| C-H Aldehyde Stretch | -CHO | 2860 - 2700 | Weak-Medium |

| C=O Aldehyde Stretch | -CHO | 1710 - 1685 | Strong |

| C=C Aromatic Ring Stretch | Ar C=C | 1600 - 1450 | Medium-Weak |

| S=O Asymmetric Stretch | -SO₂NH₂ | 1370 - 1330 | Strong |

| S=O Symmetric Stretch | -SO₂NH₂ | 1180 - 1160 | Strong |

| C-Br Stretch | Ar-Br | 700 - 500 | Medium-Strong |

Note: These are typical frequency ranges for the specified functional groups.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.

The theoretical monoisotopic mass of this compound (C₇H₆BrNO₃S) can be calculated by summing the exact masses of its constituent isotopes (⁷⁹Br, ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). This calculated exact mass provides a precise target value for experimental verification. HRMS analysis of the compound would be expected to yield an m/z value for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that corresponds to this theoretical value within a few parts per million (ppm), thereby unambiguously confirming its molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass. For comparison, the related compound 3-bromobenzenesulfonamide has a calculated exact mass of 234.93026 Da. nih.gov

Interactive Data Table: Theoretical Mass Calculation for this compound

| Element | Number of Atoms | Isotope Mass (Da) | Total Mass (Da) |

| Carbon (C) | 7 | 12.00000 | 84.00000 |

| Hydrogen (H) | 6 | 1.00783 | 6.04698 |

| Bromine (Br) | 1 | 78.91834 | 78.91834 |

| Nitrogen (N) | 1 | 14.00307 | 14.00307 |

| Oxygen (O) | 3 | 15.99491 | 47.98473 |

| Sulfur (S) | 1 | 31.97207 | 31.97207 |

| Total | - | - | 262.92519 |

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion (e.g., the molecular ion [M]⁺ or protonated molecule [M+H]⁺ of this compound) and analyzing the resulting product ions. The fragmentation patterns observed are characteristic of the molecule's structure and the functional groups present.

For sulfonamides, common fragmentation pathways have been extensively studied. nih.govresearchgate.net These typically involve the cleavage of the relatively weak C-S and S-N bonds. researchgate.netnih.gov Key fragmentation mechanisms for aromatic sulfonamides include:

Loss of SO₂: A characteristic fragmentation involves the extrusion of a neutral sulfur dioxide molecule (loss of 64 Da), often via an intramolecular rearrangement. nih.gov

Cleavage of the S-N bond: This heterolytic cleavage results in the formation of a resonance-stabilized arylsulfonyl cation. researchgate.net

Cleavage of the C-S bond: This pathway leads to the formation of a brominated and formylated phenyl cation.

The presence of the bromo and formyl substituents on the aromatic ring will influence the relative abundance of these fragment ions, providing a unique fragmentation "fingerprint" for this compound.

Interactive Data Table: Predicted MS/MS Fragmentation for this compound (Precursor [M+H]⁺)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

| 263.93297 | SO₂ (64 Da) | 199.93297 | [C₇H₇BrN]⁺ (rearranged) |

| 263.93297 | NH₂SO₂ (79 Da) | 184.93297 | [C₇H₄BrO]⁺ (3-Bromo-4-formylphenyl cation) |

| 263.93297 | C₇H₅BrO (185 Da) | 78.93297 | [H₂NSO₂]⁺ (Sulfamoyl cation) |

| 184.93297 | CO (28 Da) | 156.93297 | [C₆H₄Br]⁺ (Bromophenyl cation) |

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Advanced "soft" ionization methods are preferred as they impart minimal energy to the analyte, preserving the molecular ion for detection.

Electrospray Ionization (ESI): ESI is a highly suitable technique for polar compounds like sulfonamides and is commonly employed for their analysis. nih.gov It involves creating a fine spray of a sample solution in a strong electric field, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺, in positive ion mode) with very little fragmentation. This makes it ideal for coupling with liquid chromatography (LC) for LC-MS analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is primarily used for large, non-volatile molecules like proteins and polymers. While it could potentially be used for this compound, ESI is generally more straightforward for small molecules of this type.

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal preparation. It is a rapid screening tool and could be used for the high-throughput analysis of this compound.

For detailed structural confirmation and fragmentation studies, ESI coupled with a high-resolution mass analyzer (like an Orbitrap or FT-ICR) would be the most powerful and conventional approach. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted aromatic ring, which acts as the primary chromophore.

The key transitions anticipated are:

π → π* transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The presence of substituents (bromo, formyl, and sulfonamide groups) alters the energy levels of these orbitals, causing a bathochromic (red) shift of the absorption maxima (λ_max) compared to unsubstituted benzene. libretexts.org Conjugation between the formyl group's carbonyl and the benzene ring is a significant contributor to this shift.

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen of the formyl group or the oxygens and nitrogen of the sulfonamide group) to an antibonding π* orbital of the aromatic ring or carbonyl group. These transitions are typically much weaker in intensity (lower molar absorptivity, ε) than π → π* transitions. libretexts.org

The solvent used for analysis can also influence the position of λ_max. Polar solvents may stabilize the ground or excited state differently, leading to shifts in the absorption peaks. uobabylon.edu.iq For instance, the n → π* transition often experiences a hypsochromic (blue) shift in polar solvents.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) |

| π → π | Substituted Benzene Ring | 200 - 280 | High |

| π → π | Conjugated System (Ring + Formyl) | 280 - 320 | Medium |

| n → π* | C=O (Formyl), SO₂ (Sulfonamide) | 300 - 350 | Low |

Fluorescence Spectroscopy and Quantum Yield Determinations

An exhaustive search for studies on the fluorescence properties of this compound has yielded no specific results. The inherent fluorescence of a molecule is dependent on its unique electronic structure and the nature of its chromophores and auxochromes. While sulfonamides as a class have been investigated for their fluorescent properties, often in the context of developing fluorescent probes, the specific emission and excitation spectra, as well as the fluorescence quantum yield for this particular substituted benzenesulfonamide (B165840), remain undetermined.

The quantum yield, a critical parameter that quantifies the efficiency of the fluorescence process, is typically determined by comparative methods using a standard of known quantum yield. Without experimental data, any discussion on the radiative and non-radiative decay pathways of the excited state of this compound would be purely speculative.

X-ray Crystallography for Definitive Solid-State Structural Determination

Similarly, a definitive single-crystal X-ray diffraction analysis for this compound is not available in open-access crystallographic databases. Such an analysis is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a solid-state material.

Determination of Molecular Conformation and Crystal Packing

Without crystallographic data, the precise molecular conformation, including the rotational arrangement of the formyl and sulfonamide groups relative to the benzene ring, cannot be definitively described. Furthermore, the intricate details of the crystal packing, which describes how individual molecules arrange themselves in the crystal lattice, remain unknown.

Identification of Intermolecular Interactions

The nature and geometry of intermolecular interactions, such as hydrogen bonding (e.g., between the sulfonamide N-H and formyl C=O or sulfonyl O atoms) and potential halogen bonding involving the bromine atom, are crucial for understanding the supramolecular chemistry of a compound. These interactions are elucidated through the analysis of crystal packing. As the crystal structure of this compound has not been reported, a detailed, evidence-based discussion of these critical interactions is not possible.

Computational Chemistry and Theoretical Aspects of 3 Bromo 4 Formylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure, stability, and reactivity. For a molecule like 3-Bromo-4-formylbenzene-1-sulfonamide, these methods would be invaluable for understanding its behavior at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Ground State Properties

Density Functional Theory (DFT) is a powerful computational method widely used for the geometry optimization of organic molecules. mkjc.in This approach would determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy conformation. Such a calculation would yield crucial data on bond lengths, bond angles, and dihedral angles. However, specific DFT studies on this compound are not available. General studies on related sulfonamide structures often employ functionals like B3LYP or B3PW91 to achieve a balance between accuracy and computational cost. mkjc.in

Ab Initio Methods and Semi-Empirical Approaches

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory by solving the Schrödinger equation without empirical parameters. These methods could provide a more precise description of the electronic structure. Semi-empirical approaches, being less computationally demanding, could also be applied for a preliminary analysis of large systems or for dynamic simulations. There are currently no published studies applying these methods to this compound.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. For a molecule containing a bromine atom, basis sets that include polarization and diffuse functions, such as 6-311++G(d,p), are generally required for accurate results. The selection of the exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) would be critical for correctly describing the electronic effects of the electron-withdrawing formyl and sulfonamide groups and the bromo substituent. mkjc.in Without specific research, the optimal combination for this molecule remains undetermined.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is instrumental in predicting and interpreting spectroscopic data, aiding in the structural confirmation of newly synthesized compounds.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of theoretical NMR spectra. These predicted spectra would be invaluable for assigning the experimental signals of this compound. Unfortunately, no such computational NMR studies for this compound have been published.

Theoretical Vibrational Frequencies and Normal Coordinate Analysis (PED)

Theoretical vibrational frequency calculations are used to predict infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. A Normal Coordinate Analysis, including a Potential Energy Distribution (PED) analysis, would allow for the precise assignment of each vibrational mode to specific molecular motions (e.g., C=O stretching, S-N stretching, C-Br stretching). This detailed analysis is currently absent in the literature for this compound.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. spectroscopyonline.com It serves as an extension of ground-state Density Functional Theory (DFT), providing a computationally efficient approach to calculate properties related to electronic transitions, such as those observed in UV-Vis spectroscopy. spectroscopyonline.commdpi.com This method is widely applied to predict the absorption spectra of organic compounds, including various sulfonamide derivatives. mdpi.com

The TD-DFT approach calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states without a change in molecular geometry. From these calculations, key spectral parameters can be derived: the maximum absorption wavelength (λmax), the excitation energy (E), and the oscillator strength (f). mdpi.com The oscillator strength is a dimensionless quantity that indicates the intensity of an electronic transition; transitions with high oscillator strengths correspond to strong absorption bands in a UV-Vis spectrum. sharif.edu

For a molecule such as this compound, TD-DFT calculations would typically be performed using a hybrid functional like B3LYP combined with a basis set such as 6-311+G(d,p). mdpi.com To simulate experimental conditions more accurately, solvent effects are often incorporated using a model like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net The results allow for the assignment of the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved in each excitation. researchgate.net

Table 1: Illustrative TD-DFT Calculated Electronic Transition Data for this compound The following data are representative examples of results obtained from TD-DFT calculations and are for illustrative purposes.

| Excitation (State) | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|---|

| S0 → S1 | 315 | 3.94 | 0.085 | HOMO-1 → LUMO (n → π) |

| S0 → S2 | 288 | 4.31 | 0.450 | HOMO → LUMO (π → π) |

| S0 → S3 | 254 | 4.88 | 0.210 | HOMO → LUMO+1 (π → π*) |

Molecular Orbital and Reactivity Analysis

The electronic structure and reactivity of this compound can be deeply understood through the analysis of its molecular orbitals and various reactivity descriptors derived from computational methods. These analyses provide insight into the molecule's stability, charge distribution, and the likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level relating to the electron affinity and electrophilicity of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich aromatic ring and the sulfonamide group, while the LUMO would likely be centered on the electron-withdrawing formyl group and the benzene (B151609) ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound The following data are representative examples of results obtained from DFT calculations and are for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.15 |

| ELUMO | -2.20 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.95 |

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red indicates regions of most negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-neutral potentials.

For this compound, an MEP map would reveal distinct regions of charge concentration. The highly electronegative oxygen atoms of the sulfonyl (-SO₂) and formyl (-CHO) groups would be characterized by intense red colors, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. The hydrogen atoms of the sulfonamide (-NH₂) group would appear as a region of positive potential (blue), indicating their acidic nature and susceptibility to deprotonation or interaction with nucleophiles. The aromatic ring would display a more complex potential, influenced by the competing electron-withdrawing effects of the bromo, formyl, and sulfonamide substituents.

Global and Local Reactivity Descriptors

To quantify the chemical reactivity and stability of a molecule as a whole, global reactivity descriptors can be calculated using DFT. orientjchem.org These parameters are derived from the energies of the frontier molecular orbitals based on Koopmans' theorem (I ≈ -E_HOMO and A ≈ -E_LUMO).

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have larger HOMO-LUMO gaps. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. orientjchem.org For example, a high electrophilicity index suggests that this compound would act as a good electrophile in reactions.

Table 3: Illustrative Global Reactivity Descriptors for this compound The following values are calculated from the illustrative HOMO/LUMO energies in Table 2 and are for representative purposes.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.15 |

| Electron Affinity (A) | -ELUMO | 2.20 |

| Electronegativity (χ) | (I+A)/2 | 4.675 |

| Chemical Hardness (η) | (I-A)/2 | 2.475 |

| Chemical Softness (S) | 1/η | 0.404 |

| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | 4.414 |

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them, thereby elucidating the most probable reaction pathway.

Computational Investigation of Reaction Mechanisms and Transition States

The mechanism of a chemical reaction involving this compound can be computationally explored using DFT. This involves mapping the potential energy surface to locate the minimum energy pathway from reactants to products. A key aspect of this process is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. nih.gov The structure of the TS is a first-order saddle point, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). A lower activation energy implies a faster reaction rate. Such studies can be used to predict the regioselectivity and stereoselectivity of reactions, such as nucleophilic addition to the carbonyl carbon of the formyl group or electrophilic aromatic substitution on the benzene ring. nih.gov By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be determined.

Table 4: Illustrative Energy Profile for a Hypothetical Reaction Step The following data are a representative example for a single step in a reaction involving this compound (BFBSA).

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (BFBSA + Nucleophile) | 0.0 |

| Transition State (TS) | +15.2 |

| Product | -8.5 |

| Activation Energy (ΔE‡) | +15.2 |

Advanced Research Applications of 3 Bromo 4 Formylbenzene 1 Sulfonamide and Its Derivatives

Applications in Complex Organic Synthesis

The reactivity of the formyl and bromo substituents, combined with the electronic properties of the sulfonamide group, makes 3-Bromo-4-formylbenzene-1-sulfonamide a potentially valuable building block in the synthesis of intricate organic molecules.

Role as a Versatile Building Block for Diverse Heterocyclic Frameworks

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The functional groups present in this compound offer multiple avenues for the construction of diverse heterocyclic systems. The formyl group can readily participate in condensation reactions with a variety of nucleophiles, such as amines and hydrazines, to form imines and hydrazones, which can then undergo further cyclization reactions to yield nitrogen-containing heterocycles like pyridines, pyrimidines, and diazepines.

Furthermore, the bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the fusion of the benzene (B151609) ring to other aromatic or heterocyclic systems. The sulfonamide group, while often considered for its biological activity, can also influence the reactivity of the aromatic ring and participate in cyclization reactions under specific conditions. mdpi.combenthamscience.com

The table below illustrates the potential of related sulfonamide-containing compounds in the synthesis of various heterocyclic systems.

| Heterocyclic System | Synthetic Strategy | Key Functional Group Utilized |

| Thiadiazines | Intramolecular cyclization of alkenyl amines with a sulfonamide precursor. | Sulfonamide |

| Benzothiadiazepines | Intramolecular sulfonation of a benzene ring in the presence of a sulfonamide group. | Sulfonamide |

| Pyrido[1,2-d] nih.govrsc.orgorganic-chemistry.orgthiadiazines | Regioselective reaction of vinylpiperidine with a sulfonamide-containing dichloride. | Sulfonamide |

| N-sulfonyl amidines | Reaction of thioamides with sulfonyl azides. | Sulfonamide |

This table presents examples of heterocyclic syntheses involving sulfonamide functionalities, highlighting the potential synthetic routes available for derivatives of this compound.

Precursor in the Synthesis of Advanced Organic Materials and Polymers

The development of advanced organic materials and polymers with tailored electronic and photophysical properties is a burgeoning area of research. While direct applications of this compound in this field are not yet widely reported, its structural features suggest its potential as a valuable precursor. The aromatic core, substituted with both electron-withdrawing (sulfonamide, bromo) and reactive (formyl) groups, can be incorporated into larger conjugated systems.

The formyl group can be converted into a variety of other functionalities, such as alkenes, alkynes, or nitriles, which are common components of organic electronic materials. Polymerization of appropriately functionalized derivatives of this compound could lead to the formation of novel polymers with interesting properties. For instance, polymers incorporating the sulfonamide moiety might exhibit enhanced solubility or specific interactions, which could be beneficial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Contributions to Catalysis

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen exponential growth. The sulfonamide moiety, in particular, has been recognized as a powerful functional group for the design of novel organocatalysts.

Development of Bifunctional Sulfonamide Organocatalysts

Bifunctional organocatalysts, which possess both an acidic and a basic site within the same molecule, have proven to be highly effective in a range of asymmetric reactions. The sulfonamide group, with its acidic N-H proton, can act as a hydrogen-bond donor, while a basic functional group, such as an amine, can be incorporated into the catalyst scaffold. nih.govresearchgate.net

Derivatives of this compound could serve as starting materials for the synthesis of such bifunctional catalysts. For example, the formyl group could be reductively aminated to introduce a chiral amine moiety, which would act as the basic site. The resulting molecule would possess both the acidic sulfonamide proton and a basic amine, making it a potential bifunctional organocatalyst.

Exploration of Hydrogen Bonding Catalysis and Stereocontrol

Hydrogen bonding is a key interaction in many catalytic processes, enabling the activation of substrates and the control of stereochemistry. The sulfonamide group is an excellent hydrogen-bond donor, with the N-H proton being significantly more acidic than that of an amide or urea. nih.govnih.govnih.gov This enhanced acidity allows for stronger interactions with electrophiles, leading to greater activation and potentially higher enantioselectivity in asymmetric reactions. nih.govresearchgate.net

In the context of a catalyst derived from this compound, the sulfonamide group could form hydrogen bonds with a substrate, such as an enone or an imine, bringing it into close proximity with the catalyst's chiral environment and directing the approach of a nucleophile to one face of the molecule, thus controlling the stereochemical outcome of the reaction. researchgate.net

Utility in Asymmetric Catalytic Reactions (e.g., Conjugate Addition)

Asymmetric conjugate addition reactions are a powerful tool for the construction of chiral molecules. Bifunctional sulfonamide organocatalysts have been successfully employed in the conjugate addition of various nucleophiles to α,β-unsaturated compounds. nih.govrsc.orgorganic-chemistry.org In these reactions, the sulfonamide group activates the electrophile through hydrogen bonding, while the basic moiety activates the nucleophile. nih.gov

The table below summarizes the performance of various bifunctional sulfonamide organocatalysts in the asymmetric conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, a model reaction in this field. nih.gov

| Catalyst Structure | Chiral Amine Moiety | Yield (%) | Enantiomeric Excess (%) |

| Catalyst A | (1R,2R)-1,2-Diphenylethylenediamine | 91 | 79 |

| Catalyst B | (1S,2S)-1,2-Diphenylethylenediamine | 85 | 75 |

| Catalyst C | (R)-1-Phenylethylamine | 78 | 65 |

| Catalyst D | (S)-1-Phenylethylamine | 82 | 68 |

This table showcases the effectiveness of bifunctional sulfonamide catalysts in a representative asymmetric conjugate addition reaction. While not directly derived from this compound, these results illustrate the potential of this class of catalysts.

Supramolecular Chemistry and Molecular Recognition

The inherent functionalities of this compound make it an excellent precursor for developing complex host-guest systems. The sulfonamide moiety can act as a hydrogen bond donor, while the formyl group offers a convenient site for derivatization, enabling the construction of intricate molecular architectures capable of selective molecular recognition.

Design and Synthesis of Molecular Receptors for Anion and Cation Sensing

These Schiff base derivatives can act as chemosensors, where the binding of a specific ion induces a measurable signal, such as a change in color or fluorescence. nanobioletters.com The sulfonamide group, with its potential for hydrogen bonding, plays a crucial role in anion recognition, while the imine nitrogen and other donor atoms incorporated through the amine fragment can coordinate with cations. nanobioletters.com This dual capability allows for the rational design of receptors with high selectivity and sensitivity for target ions.

Table 1: Examples of Schiff Base Derivatives for Ion Sensing

| Derivative Type | Target Ion | Sensing Mechanism |

| Schiff bases with aromatic amines | Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding and colorimetric change |

| Schiff bases with aliphatic polyamines | Cations (e.g., Cu²⁺, Zn²⁺) | Coordination and fluorescence quenching/enhancement |

Investigation of Self-Assembly Processes and Crystal Engineering

The strategic placement of functional groups in this compound and its derivatives facilitates the exploration of self-assembly phenomena and the principles of crystal engineering. nih.govias.ac.in The sulfonamide group is a reliable hydrogen bond donor, capable of forming robust intermolecular hydrogen-bonding networks that guide the assembly of molecules into well-defined supramolecular architectures. ias.ac.in

By modifying the substituents on the aromatic ring or on the Schiff base derivatives, researchers can systematically alter the intermolecular interactions, such as hydrogen bonding, halogen bonding (due to the bromine atom), and π-π stacking. This control over non-covalent interactions allows for the predictable formation of one-, two-, or three-dimensional supramolecular structures with desired topologies and properties. nih.govias.ac.in X-ray crystallography is a key technique used to elucidate the intricate packing arrangements and the specific intermolecular forces that govern the self-assembly process.

Functional Materials Science

The unique electronic characteristics of this compound and its derivatives make them promising candidates for the development of advanced functional materials. The interplay between the electron-withdrawing sulfonamide and formyl groups, and the bromo substituent, can be leveraged to create materials with interesting optical and electronic properties.

Exploration in Non-Linear Optical (NLO) Materials Research

Schiff base derivatives of sulfonamides are being actively investigated for their potential as non-linear optical (NLO) materials. uobasrah.edu.iq These materials can alter the properties of light and have applications in technologies such as optical communications and data storage. The NLO response of a molecule is related to its hyperpolarizability, which can be enhanced by creating molecules with a significant difference in electron density between their ground and excited states.

Theoretical studies, often employing Density Functional Theory (DFT), have been used to predict the NLO properties of sulfonamide-based Schiff bases. uobasrah.edu.iq These calculations help in understanding the relationship between molecular structure and NLO activity, guiding the synthesis of new compounds with optimized properties. Experimental techniques, such as the Z-scan method, are then used to measure the NLO response of the synthesized materials. uobasrah.edu.iq While specific experimental data for derivatives of this compound is still emerging, the general promise of this class of compounds is significant.

Table 2: Calculated NLO Properties of a Representative Sulfonamide Schiff Base Dimer

| Property | Value |

| Nonlinear absorption (β) | 2.79 x 10⁻² cm/W |

| Nonlinear refractive index (n₂) | 6.12 x 10⁻⁷ cm²/W |

| Data for a representative Schiff base dimer, indicating potential for NLO applications. uobasrah.edu.iq |

Potential in Optoelectronic and Sensing Devices

The development of "optoelectronic noses" and other chemical sensors represents a growing area of research where derivatives of this compound could find application. researchgate.netmdpi.com These devices often rely on arrays of chemoresponsive colorants or fluorophores that interact with analytes to produce a detectable optical signal. mdpi.com

Schiff bases derived from this compound can be designed to exhibit changes in their absorption or emission spectra upon interaction with specific chemical species. researchgate.net This property makes them suitable for use as the active material in optical sensors. By incorporating these compounds into thin films or onto solid supports, it is possible to create robust and reusable sensing platforms for the detection of a wide range of analytes in both gas and liquid phases. mdpi.comnih.gov The versatility in the synthesis of these Schiff bases allows for the creation of a diverse library of sensor materials, each with a unique response pattern, which is a key requirement for the development of powerful optoelectronic sensing arrays. rsc.org

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted benzenesulfonamides is a cornerstone of medicinal and materials chemistry. Future research is expected to focus on the development of more efficient, cost-effective, and environmentally friendly synthetic routes. This includes the exploration of novel catalytic systems, such as transition metal catalysts, to achieve highly selective reactions under milder conditions. Microwave-assisted synthesis is another area of growing interest, offering the potential for dramatically reduced reaction times and increased yields. For a compound like 3-Bromo-4-formylbenzene-1-sulfonamide, this could translate to more efficient methods for its preparation, should a specific application be identified.

Integration with Advanced Analytical Platforms and Miniaturized Systems

Advancements in analytical chemistry will undoubtedly impact the study of substituted benzenesulfonamides. The integration of high-throughput screening methods with advanced analytical platforms, such as mass spectrometry and nuclear magnetic resonance spectroscopy, will allow for the rapid characterization of new derivatives. Furthermore, the development of miniaturized analytical systems, or "lab-on-a-chip" technologies, could enable the real-time monitoring of reactions and biological interactions involving these compounds, providing unprecedented insights into their behavior.

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

Machine learning and artificial intelligence (AI) are poised to revolutionize the field of drug discovery and materials science. researchgate.net For substituted benzenesulfonamides, AI algorithms can be trained on vast datasets of known compounds and their biological activities to predict the therapeutic potential of novel derivatives. researchgate.net These computational tools can also be used to predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic pathways. This in silico approach can significantly accelerate the discovery of new benzenesulfonamide-based drugs and materials by prioritizing the synthesis of the most promising candidates. researchgate.net

Exploration of Uncharted Application Domains for Substituted Benzenesulfonamides

While benzenesulfonamides are well-established as antibacterial agents and diuretics, their versatile chemical structure suggests that they may have applications in other, as-yet-unexplored domains. Future research may focus on the potential of these compounds in areas such as antiviral therapy, anticancer treatments, and the development of new functional materials. The unique combination of a bromo, formyl, and sulfonamide group in this compound could, in theory, be exploited for novel applications, but this remains a subject for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.